5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Description

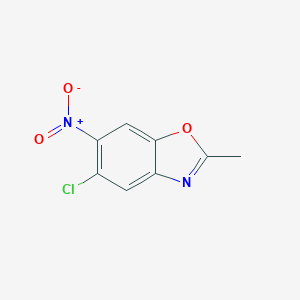

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNUPKJPTAHIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377454 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13452-16-9 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Introduction

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this molecule, featuring a chloro, a methyl, and a nitro group, offers a unique electronic and steric profile for potential applications as a chemical intermediate or a biologically active agent. This guide provides a comprehensive overview of the most direct and efficient synthesis pathway for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, grounded in established principles of organic chemistry.

Strategic Synthesis Pathway: A Rationale

The most logical and efficient approach to the synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is through the cyclocondensation of a pre-functionalized o-aminophenol. This strategy is predicated on the ready availability of the starting material and the high-yielding nature of benzoxazole ring formation from such precursors.

Core Reaction Principle

The synthesis hinges on the reaction of 2-Amino-4-chloro-5-nitrophenol with acetic anhydride. This reaction proceeds via a two-step, one-pot mechanism:

-

Acylation: The amino and hydroxyl groups of the 2-aminophenol derivative are acylated by acetic anhydride. The amino group, being more nucleophilic, typically reacts first.

-

Cyclization and Dehydration: The resulting di-acylated intermediate undergoes an intramolecular cyclization, with the elimination of a molecule of water, to form the stable benzoxazole ring.

This method is widely employed for the synthesis of 2-methylbenzoxazoles due to its simplicity, use of a readily available reagent (acetic anhydride), and generally high yields.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

Caption: Reaction scheme for the synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

Materials and Equipment

| Material/Equipment | Specifications |

| 2-Amino-4-chloro-5-nitrophenol | Purity ≥ 97% |

| Acetic Anhydride | Reagent Grade |

| Glacial Acetic Acid | Reagent Grade (Optional Solvent) |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |

| Ethyl Acetate | Reagent Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Heating mantle with magnetic stirrer | |

| Separatory funnel | |

| Beakers and Erlenmeyer flasks | |

| Rotary evaporator | |

| Thin-layer chromatography (TLC) apparatus |

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Amino-4-chloro-5-nitrophenol (1.0 equivalent) and acetic anhydride (1.5 equivalents). If desired, glacial acetic acid can be used as a solvent to facilitate mixing.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 140-160°C) with vigorous stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[2]

-

Mechanism of Benzoxazole Formation

The formation of the benzoxazole ring from a 2-aminophenol and acetic anhydride is a well-established reaction in organic synthesis. The mechanism can be described as follows:

Caption: Mechanism of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole formation.

-

N-Acetylation: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated intermediate.

-

O-Acetylation: Subsequently, the hydroxyl group is acetylated by another molecule of acetic anhydride to form a di-acetylated intermediate.

-

Cyclization and Dehydration: The di-acetylated intermediate then undergoes an intramolecular cyclization, where the oxygen of the acetylated hydroxyl group attacks the carbonyl carbon of the N-acetyl group. This is followed by the elimination of a molecule of water to yield the final 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole product.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The identity and purity of the final compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data would show characteristic signals for the aromatic protons, the methyl group, and the benzoxazole ring system, confirming the successful synthesis.

Conclusion

The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole via the cyclocondensation of 2-Amino-4-chloro-5-nitrophenol with acetic anhydride represents a robust and efficient method for accessing this valuable compound. The procedure is straightforward, utilizes readily available reagents, and proceeds with high efficiency. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary technical details and theoretical underpinnings to successfully synthesize this important benzoxazole derivative.

References

-

JOCPR. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]

Sources

physicochemical properties of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Introduction

The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a multitude of therapeutically active agents.[1] Derivatives of benzoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific compound, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, is a member of this important class of molecules. Its chemical structure is characterized by a benzoxazole core substituted with a chloro, a methyl, and a nitro group. These substitutions are expected to significantly influence its physicochemical properties and, consequently, its biological activity. A thorough understanding of these properties is paramount for its application in research and drug development.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, a combination of experimental and predicted data provides a comprehensive overview of its key properties.

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₃ | [4] |

| Molecular Weight | 212.59 g/mol | [4] |

| CAS Number | 13452-16-9 | [4] |

| Melting Point | 149-151 °C | [2] |

| Boiling Point | (Predicted) ~350-400 °C | Computational Prediction |

| Solubility | (Predicted) Poorly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents | Computational Prediction |

| Lipophilicity (logP) | (Predicted) ~2.5-3.0 | Computational Prediction |

| pKa (most acidic) | (Predicted) ~8.0-9.0 (due to the N-H of the benzoxazole ring) | Computational Prediction |

| pKa (most basic) | (Predicted) ~ -3.0 to -4.0 (due to the nitro group) | Computational Prediction |

Detailed Property Analysis

-

Molecular Formula and Weight: The molecular formula, C₈H₅ClN₂O₃, and a molecular weight of 212.59 g/mol are foundational for all stoichiometric calculations and analytical interpretations.[4]

-

Melting Point: The experimentally determined melting point of 149-151 °C suggests that 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a crystalline solid at room temperature.[2] A sharp melting range is indicative of high purity.

-

Boiling Point: Due to its relatively high molecular weight and polar functional groups, a high boiling point, predicted to be in the range of 350-400 °C, is expected. Experimental determination would likely require vacuum distillation to prevent decomposition.

-

Solubility: The presence of a nitro group and the benzoxazole ring system suggests poor aqueous solubility. However, the molecule is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents such as dichloromethane and chloroform. This solubility profile is critical for in vitro assay development and formulation studies.

-

Lipophilicity (logP): The predicted logP value of approximately 2.5-3.0 indicates a moderate level of lipophilicity. This is a crucial parameter in drug design, as it influences membrane permeability and binding to biological targets.

-

Acidity/Basicity (pKa): The benzoxazole ring contains a weakly acidic proton on the nitrogen atom, with a predicted pKa in the range of 8.0-9.0. The nitro group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons, though it primarily acts as a very weak base.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. The methyl group protons should appear as a singlet in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons will resonate in the δ 110-160 ppm range, while the methyl carbon will appear at a much higher field (δ 15-25 ppm). The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Cl Bond: A stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

-

Benzoxazole Ring: C=N stretching around 1600-1650 cm⁻¹ and C-O-C stretching vibrations.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z 214.

-

Fragmentation: Common fragmentation pathways for benzoxazoles involve cleavage of the oxazole ring and loss of small neutral molecules like CO and HCN.[5] The nitro group can also be lost as NO₂.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the crystalline 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Observation: Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point.

Solubility Assessment (Thermodynamic Solubility Shake-Flask Method)

-

System Preparation: Add an excess amount of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole to a series of vials containing different solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

Synthesis and Reactivity Insights

The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole typically involves the cyclization of a substituted o-aminophenol. A plausible synthetic route would start from 4-chloro-2-aminophenol, which would first be nitrated to introduce the nitro group at the 6-position. The resulting 4-chloro-2-amino-5-nitrophenol could then be reacted with acetic anhydride or a similar acetylating agent to form the 2-methyl-benzoxazole ring.

The reactivity of this molecule is dictated by its functional groups. The benzoxazole ring is relatively stable but can undergo electrophilic substitution on the benzene ring, directed by the existing substituents. The nitro group can be reduced to an amine, providing a handle for further functionalization. The chloro group can potentially undergo nucleophilic aromatic substitution under harsh conditions.

Toxicological and Safety Profile

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is classified as an irritant.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

In silico toxicological predictions can provide further insights into the potential hazards. Computational models may suggest potential for skin sensitization, mutagenicity, or other toxicities based on structural alerts.[6] However, these predictions must be confirmed by experimental data.

Conclusion

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a substituted benzoxazole with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its moderate lipophilicity and solid-state nature are key characteristics for its handling and formulation. The provided experimental and predicted data, along with the detailed analytical protocols, serve as a comprehensive guide for researchers working with this compound, enabling its rational use in the design and development of new chemical entities.

References

-

Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC. Retrieved January 6, 2026, from [Link]

-

Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Taylor & Francis. Retrieved January 6, 2026, from [Link]

-

5-Chloro-2-(chloromethyl)-1,3-benzoxazole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved January 6, 2026, from [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

-

5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 6, 2026, from [Link]

-

Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

-

QSAR modeling of benzoxazole derivatives as antimicrobial agents. (n.d.). Scholars Research Library. Retrieved January 6, 2026, from [Link]

-

Benzoxazole Derivatives: Qsar and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Retrieved January 6, 2026, from [Link]

-

Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). Retrieved January 6, 2026, from [Link]

-

3-D QSAR modeling of benzoxazole benzenesulfonamides substituted derivatives and feature based inhibitor identification as antid. (2016). International Journal of Chemical Studies. Retrieved January 6, 2026, from [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. (2002). PubMed. Retrieved January 6, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved January 6, 2026, from [Link]

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. (n.d.). Retrieved January 6, 2026, from [Link]

-

In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (n.d.). Jetir.Org. Retrieved January 6, 2026, from [Link]

-

mass spectrometry of oxazoles. (n.d.). Retrieved January 6, 2026, from [Link]

-

Making in silico predictive models for toxicology FAIR. (2023). Retrieved January 6, 2026, from [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. Retrieved January 6, 2026, from [Link]

-

2-Chloro-5-methyl-1,3-benzoxazole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC. Retrieved January 6, 2026, from [Link]

-

Methyl 5-chloro-2-nitrobenzoate. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS: 13452-16-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, a heterocyclic compound with significant potential in medicinal chemistry and synthetic applications. We will delve into its synthesis, chemical properties, and the biological activities suggested by its structural motifs, offering insights for its application in research and drug discovery.

Core Molecular Attributes

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a substituted benzoxazole, a class of compounds known for a wide array of biological activities.[1] The presence of a chloro group, a nitro group, and a methyl group on the benzoxazole core suggests a unique electronic and steric profile that can be exploited in molecular design.

| Property | Value | Source |

| CAS Number | 13452-16-9 | [2][3][4] |

| Molecular Formula | C₈H₅ClN₂O₃ | [2] |

| Molecular Weight | 212.59 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Synthesis and Mechanism

The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a multi-step process that involves the formation of the benzoxazole ring followed by nitration. A detailed synthetic pathway has been outlined in the patent literature, highlighting its role as a key intermediate.[5]

The synthetic rationale is based on the classical benzoxazole synthesis from an o-aminophenol and a carboxylic acid derivative, in this case, acetic anhydride. The subsequent nitration is a standard electrophilic aromatic substitution, with the position of the nitro group directed by the existing substituents on the benzene ring.

Synthetic Protocol

The following protocol is adapted from the synthetic route described in patent CN105753730A, where 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a crucial intermediate in the production of 2-amino-4-chloro-5-nitrophenol.[5]

Step 1: Acylation of 2-amino-4-chlorophenol

-

2-amino-4-chlorophenol is reacted with acetic anhydride to form 2-acetamido-4-chlorophenol. This step protects the amino group and introduces the precursor for the 2-methyl group of the benzoxazole.

Step 2: Cyclization to form 5-chloro-2-methylbenzoxazole

-

The resulting 2-acetamido-4-chlorophenol undergoes a cyclization reaction in the presence of a dehydrating agent. This intramolecular condensation forms the oxazole ring, yielding 5-chloro-2-methylbenzoxazole.

Step 3: Nitration to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

-

5-chloro-2-methylbenzoxazole is then subjected to mixed acid nitration (using a mixture of concentrated nitric and sulfuric acids) to introduce a nitro group onto the benzene ring. The reaction yields the final product, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. The patent specifies the use of concentrated nitric acid at a concentration of 80-90%.[5]

Caption: Synthetic pathway to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

Chemical Reactivity and Spectroscopic Profile

The reactivity of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is dictated by its functional groups. The benzoxazole ring can be opened under hydrolytic conditions.[5] The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. The chloro group can potentially undergo nucleophilic substitution, although this is generally difficult on an aromatic ring unless activated.

Predicted Spectroscopic Data

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons at positions 4 and 7 of the benzoxazole ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

Methyl Protons: A singlet corresponding to the 2-methyl group is expected, likely in the range of 2.5-2.8 ppm.

¹³C NMR:

-

The spectrum will show eight distinct carbon signals.

-

The methyl carbon will appear at the high-field end of the spectrum (around 15-20 ppm).

-

The aromatic and heterocyclic carbons will appear in the range of 110-160 ppm. The carbon atoms attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield.

IR Spectroscopy:

-

C=N stretch: A characteristic absorption band for the oxazole ring is expected around 1650-1590 cm⁻¹.

-

NO₂ stretch: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹, will indicate the presence of the chloro group.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 212.59. The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Potential Biological Activities and Applications in Drug Discovery

While there are no specific studies on the biological activity of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole reported in the literature, the benzoxazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1][6][7] The presence of nitro and chloro substituents on this scaffold suggests that this compound is a promising candidate for various biological screenings.

Antimicrobial Potential

Benzoxazole derivatives are known to possess significant antibacterial and antifungal properties.[6][7][8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The chloro and nitro groups can enhance the antimicrobial activity by increasing the lipophilicity of the molecule, facilitating its transport across microbial cell membranes, and by participating in electronic interactions with biological targets.

Anticancer Potential

Numerous benzoxazole derivatives have been investigated as anticancer agents.[9][10] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. Nitroaromatic compounds, in particular, can be bioreduced in hypoxic tumor environments to form reactive species that induce DNA damage and apoptosis. This suggests that 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole could be a valuable scaffold for the development of novel anticancer drugs.

Application as a Synthetic Intermediate

As demonstrated in the patent literature, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole serves as a key intermediate in the synthesis of 2-amino-4-chloro-5-nitrophenol.[5] This precursor is valuable for the production of dyes and other industrial chemicals. In a research context, the functional groups on 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential applications of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. Based on available data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11]

Hazard Statements (Predicted):

-

Harmful if swallowed.[11]

-

Causes skin irritation.[11]

-

Causes serious eye damage.[11]

-

May cause respiratory irritation.[11]

Conclusion

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a versatile heterocyclic compound with a straightforward synthetic pathway and significant potential for further chemical modification. While specific biological data for this molecule is yet to be published, its structural relationship to a wide range of bioactive benzoxazoles makes it a compelling candidate for screening in antimicrobial and anticancer research programs. Its utility as a synthetic intermediate further underscores its importance for the chemical and pharmaceutical sciences. This guide provides a foundational understanding of this compound, intended to stimulate and support future research and development efforts.

References

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. 13452-16-9 Cas No. | 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole | Matrix Scientific [matrixscientific.com]

- 5. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol - Google Patents [patents.google.com]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole molecular weight and formula

An In-Depth Technical Guide to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will detail its core physicochemical properties, molecular structure, and its emerging role as a versatile building block in drug discovery, particularly in the development of protein degraders. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its potential applications and relevant experimental considerations.

Core Compound Characteristics

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, identified by CAS Number 13452-16-9, belongs to the benzoxazole class of compounds.[1][2][3] Benzoxazoles are bicyclic aromatic compounds that are isosteres of native nucleic bases, allowing them to interact with biological macromolecules, which underpins their diverse biological activities.[4] The subject molecule is functionalized with substituents that are known to modulate its chemical and biological profile: a chloro group at position 5, a nitro group at position 6, and a methyl group at position 2.

Physicochemical Properties

A summary of the key quantitative data for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is presented below. This data is critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂O₃ | [1][2][3] |

| Molecular Weight | 212.59 g/mol | [1][2][3] |

| CAS Number | 13452-16-9 | [1][2][3] |

| Melting Point | 149-151 °C | [2] |

| Purity (Typical) | ≥97% | [3] |

| Physical Hazard | Irritant | [2] |

Molecular Structure

The unique arrangement of functional groups on the benzoxazole scaffold dictates the molecule's reactivity and potential for biological interaction. The electron-withdrawing nature of the chloro and nitro groups influences the aromatic ring's electron density, while the methyl group at the 2-position provides a key site for potential further derivatization.

Sources

A Comprehensive Spectroscopic Guide to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole: Predicted Data and Experimental Protocols

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited availability of experimental data in public domains, this guide focuses on high-fidelity predicted spectroscopic data, coupled with detailed, field-proven experimental protocols for its empirical verification. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel benzoxazole derivatives.

Introduction

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole belongs to the benzoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The unique substitution pattern of this particular derivative, featuring a chloro, a methyl, and a nitro group, suggests a range of potential applications, from antimicrobial and anticancer agents to functional materials. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships and for quality control in its synthesis and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for this purpose.[1][2]

This guide provides a detailed theoretical framework for the expected spectroscopic signatures of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole and the practical methodologies to acquire this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3] For 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, ¹H and ¹³C NMR are fundamental for confirming its structure.

Theoretical Principles

¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing insights into the type of atom it is attached to and the nature of neighboring functional groups. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals, their chemical shifts, and splitting patterns (in ¹H NMR) are key to assembling the molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. These predictions are based on established chemical shift libraries and computational algorithms, such as those found in ChemDraw and ACD/Labs software.[1][4]

Table 1: Predicted ¹H NMR Data for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (in CDCl₃, referenced to TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.75 | Singlet | 3H | -CH₃ |

| 8.15 | Singlet | 1H | Ar-H (H-4) |

| 7.85 | Singlet | 1H | Ar-H (H-7) |

Table 2: Predicted ¹³C NMR Data for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C2 (C=N) |

| 148.0 | C6 (C-NO₂) |

| 145.0 | C3a |

| 150.0 | C7a |

| 128.0 | C5 (C-Cl) |

| 118.0 | C4 |

| 112.0 | C7 |

| 17.5 | -CH₃ |

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum is expected to be relatively simple, with three distinct singlets. The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effects of the nitro and chloro groups and the benzoxazole ring system. The ¹³C NMR spectrum will provide a clear signature of the eight carbon atoms in their unique electronic environments. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, Cl) and the resonance effects of the aromatic system.

Detailed Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: 2 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024

-

Data Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Identify the chemical shifts of the peaks in both spectra.

Caption: Workflow for NMR analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[5]

Theoretical Principles

In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a magnetic or electric field, which separates them based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum. For 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, Electron Ionization (EI) is a suitable method that will likely cause fragmentation, providing valuable structural clues.

Predicted Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

| m/z | Relative Intensity | Assignment |

| 212/214 | High (approx. 3:1) | [M]⁺ (Molecular Ion) |

| 197/199 | Moderate | [M - CH₃]⁺ |

| 166/168 | Moderate | [M - NO₂]⁺ |

| 177 | Low | [M - Cl]⁺ |

Interpretation of the Predicted Spectrum

The most crucial feature will be the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern of the molecular ion (a pair of peaks with a ~3:1 intensity ratio separated by 2 m/z units) will be a definitive indicator of the presence of a single chlorine atom. The fragmentation pattern will help to confirm the presence of the methyl and nitro substituents.

Detailed Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

-

Ensure the sample is free of non-volatile salts or buffers, as they can interfere with ionization.

Instrument Parameters (for a GC-MS with an EI source):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: 50-500 amu

-

Inlet System: Gas Chromatography (GC) with a suitable capillary column (e.g., DB-5ms)

-

Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min.

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions and propose fragmentation pathways to corroborate the structure.

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Theoretical Principles

Different types of chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually expressed as wavenumber, cm⁻¹).

Predicted Spectroscopic Data

Table 4: Predicted IR Absorption Bands for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1620-1600 | Medium | C=N stretch (oxazole ring) |

| 1540-1500 | Strong | Asymmetric NO₂ stretch |

| 1360-1330 | Strong | Symmetric NO₂ stretch |

| 1250-1200 | Strong | C-O-C stretch (oxazole ring) |

| 800-700 | Strong | C-Cl stretch |

Interpretation of the Predicted Spectrum

The IR spectrum will provide clear evidence for the key functional groups. The two strong absorptions for the nitro group will be particularly diagnostic. The presence of both aromatic and aliphatic C-H stretches will also be evident. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[8]

Detailed Experimental Protocol: FTIR Spectroscopy

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, no specific sample preparation is needed. A small amount of the solid sample is placed directly on the ATR crystal.[9]

Instrument Parameters:

-

Spectrometer: FTIR with ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Analysis:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Identify the major absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.[10]

Theoretical Principles

Molecules with π-electron systems or non-bonding electrons can absorb UV or visible light, promoting an electron from a lower-energy molecular orbital to a higher-energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

Predicted Spectroscopic Data

Table 5: Predicted UV-Vis Absorption Data for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~290-340 | High | π → π* transitions |

Interpretation of the Predicted Spectrum

The benzoxazole ring system is a chromophore that absorbs in the UV region. The presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift of the absorption maximum to a longer wavelength. The exact λmax will be solvent-dependent.

Detailed Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8.

Instrument Parameters:

-

Spectrophotometer: Dual-beam UV-Vis

-

Wavelength Range: 200-600 nm

-

Blank: The pure solvent used for sample preparation.

Data Analysis:

-

Record the absorbance spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Caption: Workflow for UV-Vis analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. By combining high-fidelity predicted data with detailed, practical experimental protocols, researchers are equipped with the necessary tools to confidently synthesize, identify, and utilize this promising compound in their work. The presented workflows and data tables serve as a valuable, self-validating system for ensuring the structural integrity of this and similar novel chemical entities.

References

-

The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Retrieved from [Link][11]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link][8]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link][9]

-

Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link][12]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link][13]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link][6]

-

University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link][14]

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link][10]

-

DB Infotech. (2021, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link][5]

- Kakkar, S., et al. (2017). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 11(1), 86.

-

Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36.[15]

-

University of California, Davis. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link][7]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 8. mt.com [mt.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. longdom.org [longdom.org]

- 11. rsc.org [rsc.org]

- 12. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. books.rsc.org [books.rsc.org]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS 13452-16-9). Due to the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous structures to predict, interpret, and assign the spectral features. We detail the influence of the benzoxazole core and its substituents on chemical shifts and coupling constants. This guide serves as a robust predictive framework for researchers and a practical manual for the structural elucidation of similarly complex heterocyclic compounds. Included are a detailed experimental protocol for data acquisition, in-depth spectral interpretation, and illustrative diagrams to support the analysis.

Introduction: The Challenge of Structural Elucidation

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a substituted heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The benzoxazole scaffold is a key pharmacophore in many biologically active compounds.[1] Accurate structural confirmation is the bedrock of all subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous structural elucidation of organic molecules in solution.[2]

This guide addresses the specific challenge of characterizing 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. By dissecting the electronic effects of each component of the molecule, we can predict the chemical environment of each proton and carbon nucleus and, therefore, their expected resonance frequencies in ¹H and ¹³C NMR spectra.

Molecular Structure and Predicted NMR Signatures

The structure of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole presents a unique electronic environment. The fusion of the oxazole and benzene rings, combined with the methyl group and the powerful electron-withdrawing effects of the chloro and nitro substituents, dictates the spectral outcome.

Atom Numbering and Structural Overview

For clarity in spectral assignment, the following standardized numbering system will be used.

Caption: Molecular structure of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals:

-

Two Aromatic Protons (H-4 and H-7): These protons are on the benzene ring. Due to the substitution pattern, they are chemically non-equivalent and will appear as singlets, as they lack adjacent protons for spin-spin coupling.

-

H-4: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂). The nitro group deshields nearby protons significantly through both resonance and inductive effects.[3] Therefore, H-4 is expected to resonate at a high chemical shift (downfield), likely in the δ 8.0-8.5 ppm range.

-

H-7: This proton is ortho to the chloro group (-Cl) and para to the nitro group. While the chloro group is also electron-withdrawing, its effect is less pronounced than the nitro group. The combined deshielding effects will place this proton's signal downfield, but likely at a lower chemical shift than H-4, estimated in the δ 7.5-7.8 ppm range.

-

-

One Methyl Group (-CH₃): The three protons of the methyl group at the C-2 position are equivalent. They will appear as a sharp singlet. Protons on methyl groups attached to sp² carbons in heterocyclic systems typically resonate around δ 2.5-2.7 ppm.[4][5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the benzoxazole ring system, plus one for the methyl carbon.

-

Aromatic and Heterocyclic Carbons (C-2 to C-7a):

-

C-2: This carbon is bonded to nitrogen and the methyl group. It is part of the oxazole ring and is expected to have a high chemical shift, typically δ > 160 ppm in benzoxazole systems.[6]

-

C-4, C-5, C-6, C-7: These carbons are part of the benzene ring. Their chemical shifts are strongly influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro (C-6) and chloro (C-5) groups will be significantly affected. Carbons ipso to a nitro group are typically found around δ 148 ppm.[7]

-

C-3a and C-7a: These are the bridgehead carbons where the two rings are fused. They exist in a complex electronic environment and are expected in the δ 140-152 ppm range.[5]

-

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear at a much lower chemical shift (upfield) compared to the aromatic carbons, typically in the δ 14-20 ppm range.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following rigorous protocol should be followed.[8][9][10]

Sample Preparation

-

Determine Sample Quantity:

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For this guide, we will proceed with CDCl₃.

-

Dissolution:

-

Transfer the weighed sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11]

-

Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any particulate matter.

-

-

Transfer to NMR Tube:

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Locking: Insert the sample, lock the field frequency onto the deuterium signal of the solvent, and tune/match the probe for the ¹H and ¹³C frequencies.[9]

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[9]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on concentration).

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C).[12]

-

Integrate the signals in the ¹H spectrum.

-

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. organomation.com [organomation.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (C₈H₅ClN₂O₃, MW: 212.59 g/mol ) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] As a substituted benzoxazole, this compound and its analogs are of significant interest in medicinal chemistry and materials science, necessitating robust analytical methods for their characterization.[2] This document outlines a self-validating analytical workflow, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. We delve into the causal reasoning behind key methodological choices, such as ionization source selection and collision energy optimization, to ensure scientific integrity. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical procedure for this and structurally related nitroaromatic heterocyclic compounds.

Introduction to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole and the Role of Mass Spectrometry

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core, a functional group found in various bioactive molecules and pharmaceutical agents.[2] The presence of nitro and chloro substituents suggests its potential utility as a synthetic intermediate or a pharmacologically active agent itself. Accurate identification and quantification are paramount in drug discovery and development for impurity profiling, metabolic stability assays, and pharmacokinetic studies.[3][4]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity, making it the premier analytical tool for this purpose.[4][5] This guide will focus on developing a robust LC-MS/MS method capable of unambiguously identifying the molecule and providing a pathway for its precise quantification.

Core Principles: Electrospray Ionization for Nitroaromatic Benzoxazoles

The choice of ionization technique is critical for successful MS analysis. For a molecule like 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, Electrospray Ionization (ESI) is the preferred method.[6] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the confident determination of the molecular weight.[6]

Causality behind Ionization Mode Selection: Given the structure, ESI in positive ion mode is the logical starting point. The nitrogen atom in the oxazole ring is a basic site, readily accepting a proton to form the protonated molecule, [M+H]⁺. This process is highly efficient and typically yields a strong signal for the precursor ion. While nitroaromatic compounds can sometimes be analyzed in negative mode, protonation of the heterocyclic nitrogen is generally a more favorable ionization pathway.[7][8]

A Validating Experimental Workflow

A robust analytical method is a self-validating system. Each step is designed to ensure the final data is reliable, reproducible, and fit for its intended purpose, in line with principles outlined in ICH Q2(R1) guidelines.[9][10][11]

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

Protocol:

-

Solvent Selection: Prepare a stock solution of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole at 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile. The analyte's structure suggests good solubility in these polar organic solvents.

-

Working Solutions: Create a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures peak shape integrity upon injection.

-

Matrix Samples: For drug development applications (e.g., plasma or tissue analysis), a protein precipitation or liquid-liquid extraction would be required, followed by reconstitution in the initial mobile phase.[12]

Liquid Chromatography: Achieving Selective Separation

Chromatographic separation is essential to resolve the analyte from potential isomers, impurities, or matrix components.

Protocol:

-

Column: Employ a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size). This is the workhorse for small molecule analysis, providing excellent retention and separation for moderately polar compounds.[12]

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Formic Acid. The acid aids in protonation for efficient ESI+ ionization and improves peak shape.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Elution: A gradient ensures that the analyte elutes as a sharp peak with a reasonable retention time. A typical starting point would be:

-

Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and return to initial conditions to re-equilibrate.[13]

-

-

Flow Rate & Temperature: A flow rate of 0.4 mL/min and a column temperature of 40 °C are standard starting conditions to ensure reproducible retention times.

Mass Spectrometry: Identification and Fragmentation

Tandem mass spectrometry (MS/MS) using a triple quadrupole (QqQ) or Q-TOF instrument provides two levels of mass filtering for definitive identification and quantification.[5]

Protocol:

-

Full Scan (Q1 Scan): First, acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺. For C₈H₅ClN₂O₃, the expected monoisotopic mass is 212.00, so the [M+H]⁺ ion will appear at m/z 213.01.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 213.01) in the first quadrupole (Q1), subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell (q2), and scan the resulting fragment ions in the third quadrupole (Q3).

-

Collision Energy Optimization: The energy used for CID must be optimized to produce a stable and informative fragmentation pattern. This is typically done by infusing the analyte and ramping the collision energy, observing the formation and disappearance of various fragment ions.

Data Analysis and Interpretation

Predicted Fragmentation Pathway

The fragmentation of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is governed by the lability of the nitro group and the stability of the benzoxazole ring structure. Based on established fragmentation rules for nitroaromatic and benzoxazole compounds, a plausible pathway can be proposed.[8][14][15]

Common fragmentations for nitroaromatics include the loss of NO (m/z 30) and NO₂ (m/z 46).[8] The benzoxazole ring can undergo characteristic cleavages, such as the loss of CO (m/z 28).[15][16]

Caption: Proposed ESI+ Fragmentation Pathway.

Data Presentation for Identification

The key ions for identifying 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole are summarized below. These values would be used to build a Multiple Reaction Monitoring (MRM) method for quantitative analysis.

| Ion Description | Predicted m/z | Rationale |

| Precursor Ion [M+H]⁺ | 213.01 | Protonated parent molecule |

| Product Ion 1 | 183.00 | Loss of Nitric Oxide (NO) |

| Product Ion 2 | 167.01 | Loss of Nitrogen Dioxide (NO₂) |

| Product Ion 3 | 155.01 | Subsequent loss of Carbon Monoxide (CO) from m/z 183 |

| Product Ion 4 | 139.01 | Subsequent loss of Carbon Monoxide (CO) from m/z 167 |

Method Validation: A Self-Validating System

For use in regulated environments, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[9][17] The workflow described above is designed to be inherently robust, a key characteristic for validation.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte in the presence of other components. The combination of LC retention time and two specific MRM transitions provides high specificity.

-

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve with a minimum of 5-6 concentration levels should be prepared.

-

Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days.

-

Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, column temperature).[10]

Caption: Comprehensive LC-MS/MS Analytical Workflow.

Conclusion

This guide presents an authoritative and technically sound approach for the mass spectrometric analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. By integrating established principles of chromatography and mass spectrometry with a deep understanding of the analyte's chemical properties, a robust and reliable LC-MS/MS method can be developed and validated. The proposed workflow, from sample preparation to data interpretation and method validation, provides a comprehensive blueprint for researchers in drug development and related scientific fields. This systematic approach ensures data integrity and provides the high level of confidence required for decision-making in a scientific and regulatory context.

References

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

-

Oriental Journal of Chemistry. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

-

PubMed. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]

-

PubMed. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). ICH Q2(R1): An Implementation Guide. Retrieved from [Link]

-

HETEROCYCLES. (1980). Mass Spectrometry of Oxazoles. Retrieved from [Link]

-

ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. Retrieved from [Link]

-

Royal Society of Chemistry. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from [Link]

-

Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. bioagilytix.com [bioagilytix.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles – Oriental Journal of Chemistry [orientjchem.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: An In-Depth Technical Guide to 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive theoretical framework for the quantum chemical analysis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole. Grounded in the principles of Density Functional Theory (DFT), this document serves as a roadmap for elucidating the molecule's structural, electronic, and spectroscopic properties. Such an analysis is pivotal in understanding its reactivity, stability, and potential as a pharmacophore in drug discovery.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The specific substitutions of chloro, methyl, and nitro groups on the benzoxazole ring of the title compound, 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, are expected to significantly modulate its electronic distribution and, consequently, its biological activity. A thorough quantum chemical investigation is therefore indispensable for predicting its behavior and guiding further experimental work.

The Strategic Imperative for Quantum Chemical Analysis

A deep understanding of a molecule's electronic structure is fundamental to predicting its chemical behavior and biological interactions. Quantum chemical calculations, particularly DFT, offer a powerful lens to visualize and quantify molecular properties that are often difficult or impossible to measure experimentally. For 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (Molecular Formula: C₈H₅ClN₂O₃, Molecular Weight: 212.59 g/mol [5][6]), this analysis provides critical insights into:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, which is crucial for understanding receptor binding.

-

Electronic Properties: Mapping the electron density, identifying the frontiers of chemical reactivity through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, and understanding the charge distribution.[7]

-

Spectroscopic Signatures: Predicting vibrational (IR and Raman), and electronic (UV-Visible) spectra to aid in experimental characterization.[8]

-

Chemical Reactivity: Quantifying global and local reactivity descriptors to predict how the molecule will interact with other chemical species.